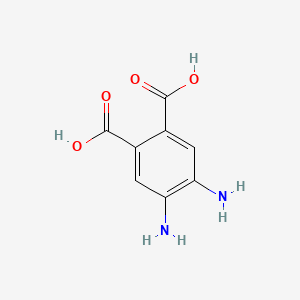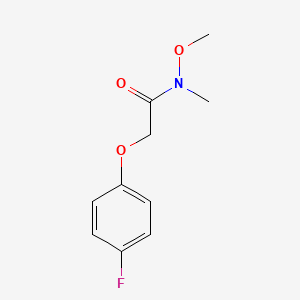
3-Phenylprop-2-en-1-amine
Descripción general
Descripción
3-Phenylprop-2-en-1-amine is a chemical compound that features an amino group attached to a styrene molecule. This compound is known for its versatility and is used in various applications, including polymer synthesis and as a building block in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Phenylprop-2-en-1-amine can be synthesized through several methods. One common approach involves the reaction of styrene with formaldehyde and ammonia, resulting in the formation of aminomethyl styrene. This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, aminomethyl styrene is often produced using large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
3-Phenylprop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert aminomethyl styrene into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield styrene oxides, while substitution reactions can produce a wide range of substituted styrene derivatives .
Aplicaciones Científicas De Investigación
3-Phenylprop-2-en-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers.
Biology: This compound derivatives are used in the development of biomaterials and drug delivery systems.
Industry: It is employed in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of aminomethyl styrene involves its ability to undergo various chemical reactions due to the presence of the amino group. This functional group can interact with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparación Con Compuestos Similares
Similar Compounds
Aminomethyl polystyrene: A polymeric form of aminomethyl styrene used in solid-phase peptide synthesis.
Benzylamine: A related compound with similar reactivity but different applications.
Poly(styrene-co-divinylbenzene): A copolymer that includes styrene units and is used in various industrial applications.
Uniqueness
3-Phenylprop-2-en-1-amine is unique due to its combination of the styrene backbone with an amino group, providing a versatile platform for chemical modifications and applications. Its ability to undergo a wide range of reactions makes it valuable in both research and industrial settings .
Propiedades
Fórmula molecular |
C9H11N |
|---|---|
Peso molecular |
133.19 g/mol |
Nombre IUPAC |
3-phenylprop-2-en-1-amine |
InChI |
InChI=1S/C9H11N/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8,10H2 |
Clave InChI |
RDAFNSMYPSHCBK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CCN |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(3-furanyl)-](/img/structure/B8789098.png)



![N-[(3-bromophenyl)methyl]quinoline-6-carboxamide](/img/structure/B8789122.png)


